molecular formula C11H20O4 B13782095 Tetraethoxyallene CAS No. 85152-89-2

Tetraethoxyallene

Cat. No.: B13782095
CAS No.: 85152-89-2
M. Wt: 216.27 g/mol
InChI Key: HEWKWPDPZLQIPJ-UHFFFAOYSA-N
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Description

Tetraethoxyallene is a specialized chemical reagent for research use only (RUO). It is not intended for diagnostic, therapeutic, or any personal use. As a functionalized allene, this compound is expected to exhibit reactivity typical of the allene group, which contains two cumulative double bonds, making it a valuable building block in organic synthesis . The presence of ethoxy substituents may influence its electronic properties and regioselectivity in reactions such as cycloadditions or radical additions . Researchers can leverage this reagent for developing novel synthetic methodologies, constructing complex molecular architectures, and in materials science research. Disclaimer: The information provided is for general reference only. The properties and applications of this compound are based on general chemical principles of allene chemistry and have not been verified for this specific reagent. Researchers should conduct their own safety and suitability assessments.

Properties

CAS No.

85152-89-2

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

InChI

InChI=1S/C11H20O4/c1-5-12-10(13-6-2)9-11(14-7-3)15-8-4/h5-8H2,1-4H3

InChI Key

HEWKWPDPZLQIPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C=C(OCC)OCC)OCC

Origin of Product

United States

Elucidation of Reactivity and Mechanistic Investigations of Tetraethoxyallene

Electronic Structure and Bonding Characteristics

The unique reactivity of tetraethoxyallene stems from its distinct electronic and bonding properties, which are heavily influenced by the cumulative double bonds and the presence of four electron-donating ethoxy substituents.

Investigations into the electronic structure of highly substituted allenes have revealed a significant carbene-like character at the central C2 carbon atom. researchgate.net In this compound, this C2 carbon is sp-hybridized and formally part of two orthogonal π-systems. However, the electron donation from the four ethoxy groups alters the electron density distribution significantly. This leads to a situation where the central carbon exhibits reactivity patterns analogous to those of carbenes, which are neutral species containing a divalent carbon atom. researchgate.netnumberanalytics.com This character is supported by both spectroscopic data and theoretical calculations, which indicate a high electron density at the terminal carbons and a comparatively electron-deficient, yet highly reactive, central carbon. researchgate.net The structure can be represented by resonance contributors that emphasize this charge separation and the divalent nature of the central carbon. researchgate.net

A direct consequence of its electronic structure is the ambiphilic nature of this compound's central carbon atom. researchgate.net "Ambiphilicity" refers to the ability of a species to act as both an electrophile and a nucleophile.

Electrophilic Character: The central sp-hybridized carbon is inherently electron-deficient and can be attacked by nucleophiles. rsc.org

Nucleophilic Character: The donation from the ethoxy groups increases electron density in the π-system, allowing the central carbon to also react as a nucleophile, particularly towards strong electrophiles.

This dual reactivity is a hallmark of its carbene-like character. researchgate.net Due to this ambiphilicity, this compound and similar push-pull substituted allenes can readily undergo dimerization, a reaction characteristic of carbenes. researchgate.net This property allows it to be employed as a synthetic equivalent to a malonic ester 1,1/1,3-dianion synthon, reacting with both electrophilic and nucleophilic partners. researchgate.netnih.gov

Influence of Ethoxy Substituents on Allene (B1206475) Electronic Density and Reactivity

Cycloaddition Reaction Pathways

This compound and its derivatives are versatile participants in various cycloaddition reactions, providing pathways to complex cyclic and heterocyclic structures.

While this compound itself can participate in cycloadditions, its derivatives are more commonly cited in complex Diels-Alder and domino cyclization cascades. researchgate.netnih.gov For instance, allenecarboxanilides, which can be synthesized from this compound, are known to undergo Diels-Alder reactions and subsequent intramolecular domino cyclizations to yield complex fused heteroarenes. researchgate.netnih.govresearchgate.net In these reactions, the allene moiety can act as the dienophile.

Furthermore, this compound can be a precursor to other reactive intermediates that are subsequently trapped in cycloadditions. For example, the reaction of this compound with thionyl chloride generates a heteroallene intermediate which can be efficiently trapped by a diene like dimethylbutadiene in a Diels-Alder reaction before it dimerizes. researchgate.net

Table 1: Examples of Diels-Alder Reactions Involving an Allene Derivative

Diene Dienophile (or Allene Precursor) Key Reaction Type Product Type
Dimethylbutadiene Heteroallene (from this compound + Thionyl Chloride) Intermolecular [4+2] Cycloaddition Thiophene dioxide derivative

This table is illustrative of reaction types involving allene systems derived from or related to this compound.

The activated π-bonds of this compound are susceptible to [2+2]-cycloadditions, particularly with electron-deficient partners. This reaction pathway competes with the more common [4+2] Diels-Alder cycloadditions. uwindsor.ca The carbene-like character of the central carbon facilitates this mode of reactivity. The reaction involves the concerted or stepwise formation of a four-membered ring. While specific examples detailing this compound's reaction with classic electron-deficient dienophiles like tetracyanoethylene (B109619) are not extensively documented in the provided results, the dimerization of push-pull allenes is mechanistically a [2+2] cycloaddition. researchgate.net Furthermore, photocatalytic methods using chromium catalysts have been shown to facilitate net [4+2] cycloadditions between dienes and electron-deficient alkenes that proceed through an initial [2+2] cycloaddition followed by rearrangement. rsc.org

Table 2: Generalized [2+2] Cycloaddition of an Activated Allene

Allene Component Alkene Component Reaction Type Product Class
Push-Pull Allene (e.g., this compound) Electron-Deficient Alkene [2+2] Cycloaddition Substituted Cyclobutane (B1203170)

1,3-Dipolar Cycloaddition Involving Derived Intermediates

Rearrangement Reactions and Transformations

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-system. wikipedia.org These reactions are classified by an order term [i,j], which denotes the number of atoms over which the σ-bond migrates on each fragment. wikipedia.org

The -sigmatropic rearrangement is a well-studied class of these reactions, with notable examples being the Cope and Claisen rearrangements. wikipedia.orgstereoelectronics.org The Cope rearrangement involves a 1,5-diene, while the Claisen rearrangement involves an allyl vinyl ether, which rearranges to a γ,δ-unsaturated carbonyl compound. wikipedia.org These reactions typically proceed through a concerted, suprafacial pathway. uh.edu The formation of allenes can be achieved through ru.nl- or -sigmatropic rearrangements of propargyl derivatives. fau.deresearchgate.net

ontosight.ai-sigmatropic shifts are less common for thermal reactions due to the high energy of the required antarafacial transition state. stereoelectronics.org However, photochemical ontosight.ai-shifts can proceed suprafacially. stereoelectronics.org In the context of allenes, these rearrangements can lead to the isomerization and functionalization of the allene core.

Skeletal rearrangements are crucial transformations in organic synthesis, enabling the construction of complex molecular frameworks. In the synthesis of fused heteroarenes like quinolines and isoquinolines, various named reactions involving skeletal rearrangements are employed. uomustansiriyah.edu.iqresearchgate.netresearchgate.net

Classical methods for quinoline (B57606) synthesis include the Skraup, Friedländer, and Doebner-von-Miller reactions, which involve the cyclization and rearrangement of aniline (B41778) derivatives with α,β-unsaturated carbonyl compounds or their precursors. uomustansiriyah.edu.iqresearchgate.net The Bischler-Napieralski and Pomeranz-Fritsch reactions are standard methods for synthesizing isoquinolines. uomustansiriyah.edu.iq More contemporary methods utilize transition-metal-catalyzed cyclizations and annulations. researchgate.net

While direct involvement of this compound in these specific named reactions for fused heteroarene synthesis is not explicitly detailed, its potential as a building block in organic synthesis suggests that it could be a precursor to substrates for such rearrangements. ontosight.ai For instance, allene-carboxanilides, which can be synthesized from allene derivatives, are known to isomerize via intramolecular Diels-Alder reactions or domino cyclizations to form heterocycles. fau.de

Sigmatropic Rearrangements:[3][14]- and[14][14]-Shifts

Metal-Catalyzed Transformations and Organometallic Interactions

Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling a wide range of transformations with high efficiency and selectivity. semanticscholar.orgnih.gov Organometallic compounds, which contain metal-carbon bonds, are key intermediates in many of these catalytic cycles. libretexts.org

Metal-catalyzed reactions involving allenes are diverse and include hydroboration, carboxylation, and various C-H activation/functionalization reactions. sioc-journal.cnrsc.org For instance, palladium-catalyzed annulations of anilides with allenes have been developed to synthesize heterocyclic systems. nih.gov The interaction of the metal catalyst with the π-system of the allene is a crucial step in these transformations.

Palladium-Mediated Carbon-Carbon Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon bonds in organic synthesis. rsc.orgmdpi.comlibretexts.org These reactions typically involve an organic halide or triflate and an organometallic reagent, which undergo a catalytic cycle with a palladium complex. libretexts.org The key steps in these catalytic cycles often include oxidative addition, transmetalation, and reductive elimination. wikipedia.org

In the context of this compound, its derivatives can participate in such palladium-mediated processes. For these reactions to be successful, the in situ generation of the active Pd(0) catalyst from a Pd(II) precatalyst is a critical step. rsc.org The choice of ligands, bases, and reaction conditions plays a crucial role in controlling the reduction of Pd(II) to Pd(0) and preventing side reactions. rsc.org The use of microwave irradiation has been shown to dramatically reduce reaction times and increase yields in various palladium-catalyzed cross-coupling reactions by minimizing the formation of byproducts. mdpi.com

While specific examples detailing the direct palladium-catalyzed coupling of this compound itself are not extensively documented in the provided results, the general principles of palladium catalysis are applicable. The reactivity of allene derivatives in such reactions would be influenced by the electronic and steric properties of the substituents. For instance, the synthesis of 2-aryldihydropyrimidines has been achieved through a palladium-catalyzed/copper-mediated cross-coupling reaction of 2-methylthio-dihydropyrimidines with organostannane reagents. rsc.org This demonstrates the utility of palladium catalysis in forming C-C bonds with related heterocyclic systems.

Transmetalation Processes with Allene Derivatives

Transmetalation is a key elementary step in many cross-coupling reactions, involving the transfer of an organic group from one metal to another. wikipedia.orgrsc.org This process is governed by the electronegativity of the metals and is typically irreversible. wikipedia.org In palladium-catalyzed reactions, transmetalation usually involves the transfer of an organo-group from a main group metal (like boron or tin) to the palladium(II) center. rsc.org

Investigations into the chemistry of tetradonor-substituted allenes have led to the concept of "transallenation." This process was observed in the reaction of 1,3-bis(dialkylamino)-1,3-diethoxyallenes to produce allene-1,1-dicarboxanilides. This suggests that the allene framework can be transferred between different functionalities, a process analogous to transmetalation in organometallic chemistry.

The general mechanism of transmetalation in Suzuki-Miyaura coupling, for example, involves the reaction of an organoboronic acid with a palladium(II) complex, which is a crucial step for the formation of the new carbon-carbon bond. rsc.org The efficiency of transmetalation can be influenced by various factors, including the nature of the ligands on the palladium and the specific organometallic reagent used. uva.es

Formation and Reactivity of Metal Complexes (e.g., Gold Complexes)

Gold complexes, particularly those in the +1 and +3 oxidation states, are known to be effective catalysts for a variety of organic transformations. ru.nlfrontiersin.org The formation of gold(II) complexes has also been explored, though they are often less stable. ru.nlrsc.org N-Heterocyclic carbenes (NHCs) are common ligands in gold chemistry, forming strong bonds with the metal center and influencing the reactivity of the resulting complexes. rsc.orgnih.gov

While the direct synthesis of a this compound-gold complex is not explicitly described in the provided search results, the reactivity of allenes with gold catalysts is a known area of research. The interaction of the electron-rich double bonds of this compound with a Lewis acidic gold center could lead to the formation of various intermediates. Gold(I) complexes are particularly adept at activating alkynes and allenes toward nucleophilic attack.

The stability and reactivity of gold complexes are highly dependent on the supporting ligands. For example, bidentate and tridentate nitrogen-donor ligands can stabilize gold(II) complexes. ru.nl In aqueous solutions, (NHC)Au(I) complexes can undergo ligand scrambling reactions, which can affect their catalytic activity. nih.gov The potential interaction of this compound with gold complexes opens up possibilities for novel catalytic transformations, leveraging the unique electronic properties of both the allene and the metal catalyst.

Reactions as a Synthetic Equivalent

Role as Malonic Ester 1,1-/1,3-Dianion Synthon

This compound has been utilized as a synthetic equivalent for the hypothetical malonic ester 1,1-/1,3-dianion synthon. nih.govcapes.gov.br This concept allows for the formation of products that would formally arise from the reaction of a dianion of a malonic ester, a species that is not readily accessible. The malonic ester synthesis is a classic method for preparing carboxylic acids. masterorganicchemistry.com By employing this compound, chemists can achieve similar synthetic outcomes through a different reaction pathway. nih.gov This approach has been instrumental in the synthesis of various heterocumulenes. nih.gov

Table 1: Reactivity of this compound as a Malonic Ester Dianion Synthon

ReactantProduct TypeReference
This compoundHeterocumulenes nih.gov

Equivalency to 1,1-Dianions of Malondiamides

Building on its role as a malonic ester dianion equivalent, the reactivity of this compound can be conceptually extended to that of a 1,1-dianion of malondiamides. This equivalency provides a synthetic route to structures that would be challenging to obtain through the direct dialkylation of malondiamides due to issues with pKa and regioselectivity. The use of this compound circumvents these difficulties, offering a reliable method for constructing molecules with the desired connectivity.

Equivalency to 1,3-Dianions of Malondiamides

Similarly, this compound can serve as a synthetic equivalent to the 1,3-dianion of malondiamides. This allows for the formation of products resulting from formal nucleophilic attack at the 1- and 3-positions of the malondiamide backbone. This synthetic strategy has proven valuable in the preparation of complex molecular architectures that would be otherwise difficult to access.

The unique electronic structure of this compound, characterized by its electron-rich, cumulated double bond system, imparts a versatile and distinct reactivity profile. This section details specific reactions that highlight its utility as a synthetic building block.

Transallenation Reactions

This compound has been effectively utilized as a synthetic equivalent of a malonic ester 1,1-/1,3-dianion synthon. rsc.orgresearchgate.netresearchgate.net This concept has led to the development of the transallenation reaction, a significant process for generating other functionalized allenes. rsc.org In this reaction, this compound or its derivatives, such as 1,3-bis(dialkylamino)-1,3-diethoxyallenes, react with nucleophiles, leading to the substitution of the alkoxy groups and the formation of new allene structures.

A key application of this methodology is the synthesis of allene-1,1-dicarboxanilides. rsc.org This transformation serves as a cornerstone for further synthetic elaborations, including cumuhomologation for the synthesis of butatrienes and subsequent Diels-Alder or intramolecular domino cyclizations to yield complex heterocyclic systems. rsc.orgresearchgate.netresearchgate.net

Starting Material Reagent Key Product Reaction Type Reference
1,3-Bis(dialkylamino)-1,3-diethoxyalleneAnilinesAllene-1,1-dicarboxanilideTransallenation
This compoundN/A (conceptual)Malonic ester 1,1-/1,3-dianion synthonSynthetic Equivalence rsc.orgresearchgate.netresearchgate.net

Lactonization Processes

Derivatives of this compound can serve as precursors for the formation of lactones, which are cyclic esters. researchgate.netwikipedia.org While direct lactonization of this compound itself is not a primary reaction pathway, its transformation products can undergo cyclization to yield lactone rings. For instance, the olefination reaction between 2,2,5,5-tetramethyltetrahydrofuran-3-one and diethyl ethoxycarbonylmethylphosphonate (a reagent conceptually related to the chemistry of this compound derivatives) leads to intermediates that, after hydrogenation and hydrolysis, give 2,2,5,5-tetramethyltetrahydrofuryl-3-acetic acid. researchgate.net This saturated acid can be converted into the lactone Pyrocin by heating with a Lewis acid like BF3-etherate. researchgate.net Furthermore, methods such as iodolactonization have been applied to dihydrothiopyran derivatives, which can be synthesized from allene precursors, to create bicyclic lactone structures. ru.nl

Lactonization is a critical process in organic synthesis, often achieved through the intramolecular esterification of a hydroxycarboxylic acid. wikipedia.org For example, γ-hydroxy acids readily cyclize to form stable five-membered γ-lactones. wikipedia.org

Precursor Type Reaction Product Type Significance Reference
Tetrahydrofuran derivativeHeating with BF3-etheratePyrocin (Lactone)Synthesis of natural product-like structures researchgate.net
Dihydrothiopyran derivativeIodolactonizationBicyclic LactoneFormation of complex fused ring systems ru.nl
Aliphatic diolsAerobic oxidation (e.g., Cu/TEMPO)LactoneGeneral synthetic method for lactones organic-chemistry.org

Reactions with Phosgene (B1210022) for Ketene (B1206846) Formation

This compound undergoes a notable reaction with phosgene (COCl₂) to produce a functionalized ketene. vdoc.pub The reaction proceeds through the elimination of two molar equivalents of chloroethane (B1197429). The initial electrophilic attack by phosgene on the electron-rich allene leads to an intermediate that subsequently collapses to form diethyl ketenemalonate. vdoc.pube-bookshelf.de This reaction showcases the ability of this compound to act as a precursor to highly reactive ketene systems, which are valuable intermediates in organic synthesis. vdoc.pub

Reaction Scheme: (EtO)₂C=C=C(OEt)₂ + COCl₂ → [ClC(O)C(CO₂Et)=C(OEt)₂]⁺Cl⁻ → O=C=C(CO₂Et)₂ + 2 EtCl vdoc.pub

Reactant 1 Reactant 2 Key Product Byproduct Reference
This compoundPhosgene (COCl₂)Diethyl ketenemalonateChloroethane vdoc.pube-bookshelf.de

Reactions with Thionyl Chloride and Heteroallene Intermediates

The reaction of this compound with thionyl chloride (SOCl₂) provides a pathway to heteroallene intermediates. rsc.orgnstl.gov.cn At low temperatures (-78°C), the reaction is presumed to form the reactive heteroallene (EtO₂C)₂C=S=O. ru.nlnstl.gov.cncapes.gov.br This intermediate is unstable and can be trapped in a Diels-Alder reaction with a suitable diene, such as 2,3-dimethylbuta-1,3-diene. nstl.gov.cncapes.gov.br In the absence of a trapping agent, the intermediate dimerizes to form a 1,2-dithietane (B8387359) derivative. nstl.gov.cncapes.gov.br This reactivity demonstrates a method for converting a carbon-based allene into a sulfur-containing cumulene system.

Reactant 1 Reactant 2 Intermediate Fate of Intermediate Reference
This compoundThionyl Chloride (SOCl₂)(EtO₂C)₂C=S=ODimerization to a 1,2-dithietane nstl.gov.cncapes.gov.br
This compoundThionyl Chloride (SOCl₂)(EtO₂C)₂C=S=OTrapped by 2,3-dimethylbutadiene (Diels-Alder) nstl.gov.cncapes.gov.br

Dimerization of Electron-Rich Allene Systems

Electron-rich allenes, including tetradonor-substituted systems like this compound, exhibit a tendency to dimerize. rsc.org This reactivity is attributed to the ambiphilic character of the central allene carbon, which can be described as carbene-like. rsc.org The [2+2] cycloaddition is a common pathway for allene dimerization, typically requiring thermal or photochemical conditions to afford cyclobutane derivatives. csic.es

The general mechanism for the thermal dimerization involves the approach of two allene molecules in a crossed configuration. csic.es A simultaneous conrotatory twisting motion generates a perpendicular 2,2'-bisallyl diradical intermediate, which then undergoes ring closure to yield the 1,2-dimethylenecyclobutane product. csic.es This dimerization is a fundamental reaction of allenes and provides a direct route to four-membered ring systems. csic.esru.nl

Allene Type Reaction Type Intermediate Product Reference
Push-pull substituted allenes[2+2] CycloadditionDiradical1,2-Bis(methylene)cyclobutane rsc.org
General allenesThermal Dimerization2,2'-Bisallyl diradical1,2-Dimethylenecyclobutane csic.es

Reactivity Towards Small Reagents (e.g., BH₃, H₂, CO, Radicals)

The reactivity of this compound towards small reagents is influenced by its high electron density.

Radicals: The reaction of alkoxyallenes with radical species shows distinct regioselectivity. Unlike phenylallene, which is typically attacked by radicals at the central carbon, alkoxyallenes react preferentially at the terminal carbon atom. researchgate.netrsc.org This suggests that radical addition to this compound would likely occur at one of the terminal C=C carbons.

Hydrogenation (H₂): While direct catalytic hydrogenation of this compound is not detailed in the provided sources, its derivatives can be hydrogenated. For example, dihydrothiopyrans formed from allene precursors can be subjected to catalytic hydrogenation using palladium on carbon, indicating that the double bonds within such systems are susceptible to reduction. ru.nl

Carbon Monoxide (CO): Carbonylation reactions involving allenes often occur in the context of transition-metal-catalyzed cycloadditions. epdf.pub For instance, the reaction of certain unsaturated systems with carbon monoxide can lead to the formation of lactones. epdf.pubnstl.gov.cn The direct carbonylation of this compound itself is not specified, but its electron-rich nature suggests it could interact with transition metal-CO complexes.

Hydroboration (BH₃): Specific studies on the hydroboration of this compound were not found in the search results. However, the hydroboration of alkenes is a classic method for the anti-Markovnikov hydration of double bonds. Given the electron-donating nature of the four ethoxy groups, the regioselectivity of hydroboration would be an area of significant interest.

Applications in Organic Synthesis and the Derivatization of Tetraethoxyallene

Function as a Building Block for Molecular Complexity

In the field of organic synthesis, the construction of complex molecular frameworks from simpler, readily available starting materials is a primary objective. nih.govmsu.edu Tetraethoxyallene has proven to be a valuable building block in this endeavor. ontosight.ainih.govsigmaaldrich.com Researchers have utilized it as a synthetic equivalent for the fictitious malonic ester 1,1-/1,3-dianion synthon. rsc.orgnih.govresearchgate.netnstl.gov.cn This concept allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds, leading to the assembly of intricate molecular architectures. nih.govresearchgate.net The reactivity of its allene (B1206475) backbone, combined with the influence of the four ethoxy groups, enables its participation in cycloadditions, electrophilic additions, and metal-catalyzed transformations. ontosight.ai This versatility provides synthetic chemists with pathways to novel heterocycles and polyfunctional molecules. ontosight.airsc.orgnih.gov

Table 1: this compound as a Synthetic Synthon

Target Functionality Synthetic Equivalent Role of this compound Key References

Synthesis of Diverse Allene Derivatives and Related Compounds

The unique electronic properties of this compound make it a starting point for the synthesis of a range of valuable organic compounds, particularly other cumulenes and their derivatives. nih.govresearchgate.netacs.orgresearchgate.net

One of the key applications of this compound is in the synthesis of heterocumulenes. rsc.orgnih.govfau.de These are molecules containing a chain of at least three cumulated double bonds, where one or more carbon atoms are replaced by a heteroatom. The concept of using this compound as a malonate dianion synthon directly led to methodologies for producing these reactive intermediates. nih.govresearchgate.netresearchgate.net For instance, the reaction of this compound with thionyl chloride (SOCl₂) is presumed to form the heteroallene intermediate (EtO₂C)₂C=S=O. rsc.org This transient species can be trapped in a Diels-Alder reaction with a suitable diene like 2,3-dimethylbutadiene before it dimerizes. researchgate.net Similarly, reacting this compound with disulfur (B1233692) dichloride (S₂Cl₂) yields a 1,2,4,5-tetrathiane (B1204082) derivative, which is the dimer of the corresponding thiocarbonyl S-sulfide. epdf.pub

Table 2: Synthesis of Heterocumulenes from this compound

Reagent Intermediate/Product Product Class Key References
Thionyl Chloride (SOCl₂) (EtO₂C)₂C=S=O Heteroallene rsc.orgresearchgate.net

A significant transformation involving this compound is the "transallenation" reaction, which yields allenecarboxanilides. nih.govresearchgate.net This process extends the utility of the allene core to create more complex and functionalized allene structures. rsc.orgresearchgate.net The synthesis of allene-1,1-dicarboxanilides from 1,3-bis(dialkylamino)-1,3-diethoxyallenes, a related class of compounds, further illustrates the importance of this transallenation concept which originated from studies with this compound. fau.de These allenecarboxanilides are not merely synthetic curiosities; they are valuable intermediates for further transformations. rsc.orgnih.gov

The chemistry developed from this compound and its derivatives has been extended to create higher-order cumulenes. rsc.orgnih.gov The synthetic route to allenecarboxanilides was further elaborated into a "cumuhomologation" process for the synthesis of butatrienes. researchgate.netresearchgate.netresearchgate.net Butatrienes are compounds with four cumulated carbon-carbon double bonds and are of significant interest for their electronic properties and reactivity. researchgate.net This method provides a strategic entry into this class of compounds, showcasing the cascading utility of the initial this compound chemistry. rsc.orgnih.govresearchgate.net

The cumuhomologation sequence for preparing butatrienes proceeds via haloallene intermediates derived from propargyl alcohols. rsc.orgnih.govresearchgate.netresearchgate.net While not a direct reaction of this compound itself, the development of this methodology was a direct consequence of the research program initiated to explore the reactivity of electron-rich allenes like this compound. nih.govresearchgate.net This highlights how a single versatile building block can inspire the development of a broader range of synthetic methods. rsc.orgresearchgate.net

The allenecarboxanilides derived from this compound chemistry serve as powerful precursors for constructing complex heterocyclic systems. rsc.orgnih.gov Through intramolecular Diels-Alder reactions or intermolecular domino cyclizations, these multi-functionalized allenes can be converted into complex fused heteroarenes. nih.govresearchgate.netresearchgate.netresearchgate.net Fused heteroarenes are important structural motifs found in many natural products, pharmaceuticals, and materials. beilstein-journals.orgbeilstein-journals.orgrsc.orgresearchgate.net This application demonstrates the ability to translate the simple C₃ backbone of an allene into elaborate polycyclic aromatic systems. nih.govresearchgate.net

Table 3: Derivatization Pathways Originating from this compound Chemistry

Starting Material/Concept Key Transformation Product Class Final Application/Product Key References
This compound Transallenation Allenecarboxanilides Intermediates for further synthesis rsc.orgnih.govresearchgate.net
Allenecarboxanilides Cumuhomologation Butatrienes Higher-order cumulenes rsc.orgnih.govresearchgate.netresearchgate.net
Propargyl Alcohols Rearrangement Haloallenes Intermediates for butatrienes rsc.orgnih.govresearchgate.net

Access to Haloallenes

Construction of Advanced Cyclic and Polyfunctional Molecules

The electron-rich nature of this compound makes it an excellent nucleophile for reactions with various electrophiles, leading to the formation of diverse and structurally complex cyclic frameworks.

This compound has been successfully employed in the synthesis of pyran-based heterocyclic systems. Specifically, its reaction with 1,3-dicarbonyl dichlorides provides a direct route to functionalized 3,4-dihydro-2,4-dioxo-2H-pyrans. rsc.org For instance, the treatment of this compound with dimethylmalonyl chloride results in the formation of ethyl 6-ethoxy-3,4-dihydro-3,3-dimethyl-2,4-dioxo-2H-pyran-5-carboxylate. rsc.org When a cyclic dicarbonyl dichloride is used, the reaction can yield spirocyclic compounds, which can subsequently be isomerized into pyrone derivatives. rsc.org This reactivity highlights the role of this compound as a C3 synthon for the construction of six-membered oxygen-containing heterocycles.

Table 1: Synthesis of Pyran-Based Systems from this compound

Dicarbonyl Dichloride ReactantProduct(s)Reference
Dimethylmalonyl chlorideEthyl 6-ethoxy-3,4-dihydro-3,3-dimethyl-2,4-dioxo-2H-pyran-5-carboxylate rsc.org
Cyclobutane-1,1-dicarboxylic acid dichlorideSpiro[2.5]octene derivative, which isomerizes to 2-pyrone and 4-pyrone mixtures rsc.org

While direct, single-step syntheses of oxaphospholenes and sulfonyl-1,3-dienes from this compound are not prominently documented, its derivatives are key precursors for these classes of compounds. The conceptual framework for these syntheses often relies on using this compound as a synthetic equivalent for a malonic ester 1,1-/1,3-dianion, which allows for the initial formation of other functionalized allenes. psu.edu For example, halosulfonylallenes can be treated with bromine to synthesize sulfonyl-1,3-dienes via an elimination reaction. psu.edu Similarly, the electrophile-induced cyclization of allenylphosphonates, which can be derived from allene precursors, is a major route to oxaphospholenes. psu.edu The reaction of halophosphoryl allenes with bromine can yield oxaphospholenes through cyclization and subsequent elimination of ethanol. psu.edu

A notable application of this compound is its role as a precursor in a multi-step synthesis of allenetetracarboxylates. This process involves the initial generation of a reactive ketene (B1206846) intermediate. This compound reacts with phosgene (B1210022) (COCl₂) to produce bis(ethoxycarbonyl)ketene. acs.org This highly reactive acylketene can then be utilized in subsequent reactions to prepare tetra-substituted allenes, specifically allenetetracarboxylates. acs.org This method showcases a sophisticated use of this compound where it is first transformed into another reactive intermediate to achieve the final complex molecular structure.

The synthesis and characterization of novel cyclic polycationic allenes are informed by the fundamental electronic properties of tetradonor-substituted allenes like this compound. colab.ws A comparison of the ¹³C NMR spectral data between unsubstituted allene and this compound reveals a significant deshielding effect on the terminal carbons and a strong shielding effect on the central carbon of the allene core. This is attributed to the σ-accepting and π-donating character of the four ethoxy substituents. colab.ws This pronounced "push-pull" electronic structure is a key feature that chemists aim to incorporate into more complex systems, such as cyclic polycationic allenes. colab.ws While this compound may not be the direct starting material, its well-understood amphiphilic character serves as a crucial model for designing synthetic routes to these advanced, charge-stabilized allenic structures. colab.ws

The application of this compound as a synthetic equivalent of a malonic ester dianion has been extended to the synthesis of complex acyclic amides, which are structurally related to the precursors of β-lactams. psu.edu A key reaction in this context is the "transallenation" of this compound to produce allenecarboxanilides. psu.edu This transformation is significant as it demonstrates the ability to form C-C and C-N bonds to construct a functionalized amide backbone. While the direct [2+2] cycloaddition of this compound with isocyanates to form β-lactams is not explicitly detailed, the synthesis of allenecarboxanilides represents a crucial step in building the amide linkages that are fundamental to β-lactam and other heterocyclic structures. psu.edu The standard synthesis of β-lactams often involves the cycloaddition of an isocyanate with an alkene. nih.govwikipedia.org

Access to Cyclic Polycationic Allenes

Intermediate Formation of Reactive Species (e.g., Acylketenes)

One of the key synthetic strategies involving this compound is its use as a progenitor for other highly reactive species. Its electron-rich double bonds can readily react with suitable electrophiles to generate intermediates that are then used in further transformations. A prime example is the generation of bis(alkoxycarbonyl)ketenes, a subclass of acylketenes. acs.org The reaction of this compound with phosgene provides a direct method for the synthesis of these useful ketene intermediates. acs.org Acylketenes are valuable in their own right, participating in various cycloadditions and nucleophilic additions to create a wide array of products. psu.edu The ability to generate these species from this compound underscores its value as a versatile starting material in synthetic organic chemistry.

Lack of Sufficient Data for Comprehensive Analysis of this compound

A thorough review of available scientific literature reveals insufficient specific data to construct a detailed article on the theoretical and computational studies of this compound based on the provided outline. While the compound is known and has been utilized in synthetic chemistry, in-depth computational research focused solely on this molecule appears to be limited or not widely published.

General search results confirm the use of this compound in various chemical reactions. For instance, its reaction with thionyl chloride (SOCl₂) has been reported, where it is presumed to form a heteroallene that can be trapped with a diene or dimerize. nstl.gov.cnrsc.org Another documented reaction involves its treatment with phosgene (COCl₂), leading to the elimination of chloroethane (B1197429) and the formation of a ketene derivative. vdoc.pub

Some experimental characterization exists, such as a comparison of the ¹³C NMR data between unsubstituted allene and this compound. This comparison highlighted the deshielding effect on the terminal carbon atoms in this compound due to the σ-acceptor nature of the oxygen substituents, alongside the π-donor character of the ethoxy groups which results in a significant upfield shift for the central allenic carbon. smu.ca While such experimental findings are often complemented by computational studies to understand the electronic structure, specific theoretical analyses for this compound are not detailed in the available sources.

One document mentions the use of this compound as a synthetic equivalent for a malonic ester 1,1/1,3-dianion synthon in the synthesis of heterocumulenes. fau.de However, this source does not provide any specific computational data related to this compound itself.

The provided outline requires detailed information on specific computational methodologies and mechanistic investigations, including:

Ab Initio Molecular Orbital Calculations: No specific studies applying this method to this compound were found.

Density Functional Theory (DFT) Approaches: While DFT is a common tool for studying substituted allenes, no specific DFT studies detailing the electronic properties or reactivity of this compound could be located. researchgate.net

Analysis of Photoelectron Spectra: There is no available literature on the photoelectron spectroscopy of this compound to provide insights into its electronic structure.

Mechanistic Investigations (Transition States and Cycloaddition Energetics): While the cycloaddition reactions of allenes, in general, are a subject of computational study, specific models for the transition states, reaction pathways, or the energetic favorability of cycloadditions involving this compound are not present in the search results. mdpi.comresearchgate.net

Due to the absence of specific, published theoretical and computational research on this compound that would be necessary to populate the requested sections, the generation of a scientifically accurate and thorough article strictly adhering to the provided outline is not possible at this time.

Theoretical and Computational Studies of Tetraethoxyallene Systems

Electronic Properties and Reactivity Prediction

Computational chemistry provides powerful tools to predict the electronic structure and reactivity of molecules like tetraethoxyallene. By calculating various electronic parameters, researchers can gain insights into how the molecule will behave in chemical reactions, guiding synthetic efforts and explaining observed outcomes.

Analysis of Proton Affinities and Cation Affinities

Proton affinity (PA) is a fundamental measure of a molecule's gas-phase basicity, defined as the negative of the enthalpy change for the protonation reaction. numberanalytics.com Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate accurate PA values. numberanalytics.comscm.comumk.pl For molecules like this compound, which possess electron-donating ethoxy groups, a high proton affinity is expected. The oxygen atoms of the ethoxy groups and the central carbon of the allene (B1206475) system are potential sites for protonation.

While specific computational studies on the proton affinity of this compound are not prevalent in the reviewed literature, extensive research on similarly substituted allenes provides significant insight. A study by Saeidian and Mirjafary on allenes substituted with electron-donating dimethylamino groups, calculated using the B3LYP/6-311+G(d,p) method, demonstrated that such substitutions dramatically amplify basicity, leading to compounds classified as super- and hyperbases. researchgate.net Protonation at the central sp-hybridized carbon was shown to be the most favorable, resulting in exceptionally high proton affinities. researchgate.net

The affinity for other positive ions (cations) is also a key electronic property. The interaction of substituted allenes with cations such as Li+, Na+, K+, and Cu+ has been investigated computationally. researchgate.net These studies reveal that the cation-binding ability is significantly enhanced by electron-donating substituents. The calculated gas-phase cation affinities for these molecules were found to decrease in the order of H+ > Cu+ > Li+ > Na+ > K+. researchgate.net This trend highlights the strength of the interaction with a proton compared to metal cations and follows established patterns related to cation size and charge density. nih.gov

Table 1: Calculated Proton Affinities (PA) and Cation Affinities (CA) for Substituted Allenes (kcal/mol) Data serves as a proxy for this compound based on analogous electron-donating substituents.

Cation1,1-bis(dimethylamino)allene PA/CA1,3-bis(dimethylamino)allene PA/CATetrakis(dimethylamino)allene PA/CA
H+ 260.6267.7284.9
Li+ 53.356.667.9
Na+ 43.546.456.4
K+ 35.838.347.3
Cu+ 62.969.182.3
Source: Adapted from Saeidian, H. & Mirjafary, Z. (2020) researchgate.net

Correlation of Electronic Parameters with Reaction Selectivity

The prediction of reaction selectivity is a major goal of computational chemistry. nih.gov By calculating electronic parameters, one can create quantitative structure-reactivity relationships to understand why a molecule reacts at a specific site or in a particular manner. rsc.org For this compound, the distribution of electrons, governed by the four ethoxy groups, dictates its reactivity.

The π-donor character of the oxygen substituents leads to a significant increase in electron density at the central carbon (C2) of the allene, while the terminal carbons (C1 and C3) are comparatively less electron-rich. This makes the central carbon a prime target for electrophilic attack. wikipedia.org Computational models can quantify this through various parameters:

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. For this compound, these maps would show a region of negative potential (electron-rich) around the central allenic carbon, indicating its susceptibility to electrophiles.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. In a reaction with an electrophile, the HOMO of this compound would be the key orbital. Calculations would likely show the HOMO to have a large coefficient on the central carbon atom, confirming it as the nucleophilic center.

Calculated Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can assign partial charges to each atom. These calculations would quantify the negative charge accumulated on the central carbon, correlating with its nucleophilicity.

While electrophilic attack at the central carbon is predicted, the terminal carbons can be sites for nucleophilic attack, demonstrating the amphiphilic character of substituted allenes. wikipedia.org The correlation of these electronic parameters with experimentally observed reaction outcomes allows for the validation of computational models and the predictive design of new reactions. rsc.orgnih.gov

Aromaticity Indices and Molecular Interactions

Aromaticity is a concept of cyclic electron delocalization that leads to enhanced stability. ineosopen.org While typically associated with cyclic compounds like benzene, the concept has been extended. In the context of cation-allene interactions, the formation of a cyclic structure upon protonation or metal cation binding can introduce aromatic character that contributes to the stability of the complex. researchgate.net

Computational chemistry uses several indices to quantify aromaticity, with Nucleus-Independent Chemical Shift (NICS) being one of the most common. numberanalytics.commdpi.comgithub.io NICS is calculated as the negative of the absolute magnetic shielding at a specific point, typically the center of a ring. mdpi.com A negative NICS value indicates diatropic ring currents and aromaticity, while a positive value indicates paratropic currents and anti-aromaticity. numberanalytics.com

In the study of substituted allenes, NICS and another index, the Harmonic Oscillator Model of Aromaticity (HOMA), were used to evaluate the degree of aromaticity in the cyclic structures formed upon cation binding. researchgate.net The results showed a correlation between the calculated cation affinities and the aromaticity indices, suggesting that the formation of a stable, aromatic-like ring is a significant driving force for the interaction. researchgate.net This demonstrates how computational tools can be used to analyze the complex molecular interactions that stabilize such species. frontiersin.orgdrugtargetreview.com

Table 2: Correlation of Aromaticity Index (NICS) with Cation Affinity Data for dimethylamino-substituted allenes illustrates the principle applicable to this compound.

Cation ComplexCation Affinity (kcal/mol)NICS(1) value (ppm)
1,3-bis(dimethylamino)allene-Li+ 56.6-8.1
1,3-bis(dimethylamino)allene-Na+ 46.4-7.5
1,3-bis(dimethylamino)allene-K+ 38.3-6.8
Source: Adapted from Saeidian, H. & Mirjafary, Z. (2020) researchgate.net
Note: More negative NICS(1) values indicate greater aromatic character, which correlates with stronger cation binding.

Conformational Analysis and Stereochemical Implications from Computational Data

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. taltech.ee For a flexible molecule like this compound, with four rotatable ethoxy groups, a multitude of conformers are possible. Computational methods, especially DFT, are essential for exploring the potential energy surface to identify the most stable conformers. numberanalytics.comchemrxiv.orgrsc.org

The allene core has a distinct geometry: the C=C=C bond angle is linear (180°), and the planes containing the substituents on the terminal carbons are twisted at a 90° angle to each other. wikipedia.org The conformational analysis of this compound would therefore focus on the rotation of the four C-O bonds of the ethoxy groups. The most stable conformations are expected to be those that minimize steric hindrance between the bulky ethyl groups. Staggered arrangements would likely be favored over eclipsed ones. ethz.ch

From a stereochemical perspective, allenes can exhibit a unique form of stereoisomerism called axial chirality. numberanalytics.comslideshare.net This arises when the two substituents on each terminal carbon are different (R¹R²C=C=CR³R⁴, where R¹ ≠ R² and R³ ≠ R⁴). mdpi.com In such cases, the molecule and its mirror image are non-superimposable. However, this compound, having two identical ethoxy groups on each terminal carbon, does not possess a chiral axis and is therefore an achiral molecule.

Computational studies are crucial for predicting the stereochemical outcomes of reactions involving allenes. nih.gov For instance, the addition of a reagent to one of the double bonds of a substituted allene can lead to the formation of new stereocenters. Predicting which face of the double bond is more likely to be attacked (diastereoselectivity) or how to control the formation of a specific enantiomer (enantioselectivity) relies heavily on computational modeling of transition states. nih.govnih.gov These calculations provide insights into the energy barriers of different reaction pathways, allowing chemists to understand and control the stereochemical implications. frontiersin.org

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Syntheses Utilizing Tetraethoxyallene

The development of novel asymmetric syntheses is a key area for future research. While this compound has been used in cycloaddition and other reactions, its application in stereoselective transformations remains relatively unexplored. Future work could focus on designing chiral catalysts or auxiliaries that can effectively control the stereochemical outcome of reactions involving this allene (B1206475). For instance, the synthesis of novel tetrahydroquinoline derivatives using keto-sugars as building blocks showcases a potential direction for creating stereoselective reactions. nih.gov The development of catalytic systems for asymmetric C-H alkylation to construct chiral cyclobutanones also highlights the possibilities for creating complex chiral structures. nih.gov

Exploration of New Catalytic Transformations

Expanding the scope of catalytic transformations involving this compound is another promising research direction. Current research has demonstrated the feasibility of various catalytic reactions, such as those involving the activation of methane (B114726) under mild conditions to produce value-added chemicals. rsc.org Future investigations could explore the use of this compound as a substrate in novel catalytic cycles. For example, the development of Co(II)-based metalloradical catalysis for asymmetric 1,4-C–H alkylation of diazoketones opens the door to new types of cyclization reactions. nih.gov Furthermore, enantioselective C(sp³)–H functionalization involving radical intermediates presents an opportunity to develop new catalytic modes for creating chiral centers. nih.gov

Investigation of Solid-State Reactivity and Self-Assembly

The solid-state behavior of this compound and its derivatives is a largely unexplored area. Research into the solid-state reactivity could reveal unique topochemical reactions, leading to the synthesis of novel polymers or molecular architectures that are not accessible in solution. uoa.gr The principles of solid-state self-assembly, where molecules organize into well-defined structures, could be applied to this compound derivatives. nih.govnih.gov By modifying the substituents on the allene core, it might be possible to direct the formation of specific supramolecular assemblies, such as cyclic hexamers or porous networks, through techniques like crystallization or exposure to solvent vapor. nih.gov The use of metal ions to mediate reactions in the solid state could also facilitate dimerizations, oligomerizations, and polymerizations of this compound derivatives. rsc.org Additionally, investigating bias-dependent switching in reactive self-assembly systems at liquid-solid interfaces could lead to the development of tunable molecular assemblies. chemrxiv.org

Applications in Materials Science Beyond Traditional Organic Synthesis

The potential applications of this compound in materials science are vast and warrant significant investigation. Materials science is an interdisciplinary field that focuses on designing and discovering new materials with specific properties. extrica.com this compound-based polymers or composites could exhibit interesting electronic, optical, or mechanical properties. For instance, the development of advanced materials is crucial for industries like aerospace, automotive, and electronics. aprcomposites.com.au Future research could focus on incorporating this compound into nanomaterials, smart materials, or biomaterials. extrica.comcase.edu The use of computational methods, such as molecular dynamics, can aid in modeling the properties and behavior of these new materials at the atomic level. scirp.org

Advanced Spectroscopic Characterization Techniques for Mechanistic Intermediates

Understanding the mechanisms of reactions involving this compound is crucial for optimizing existing transformations and developing new ones. Reaction intermediates are often transient and highly reactive, making them difficult to study. numberanalytics.com Advanced spectroscopic techniques are essential for their characterization. mdpi.com

Spectroscopic TechniqueInformation Provided
Time-Resolved Spectroscopy (e.g., TRIR) Observation of intermediates on very short timescales. numberanalytics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information about intermediates. numberanalytics.com
Mass Spectrometry (MS) Detection and characterization of intermediates, especially with ESI-MS. numberanalytics.commdpi.com
Action Spectroscopy (e.g., IRMPD) Investigation of ionic reaction intermediates. rsc.org
Electron Paramagnetic Resonance (EPR) Characterization of radical intermediates. semanticscholar.orgnih.gov
X-ray Photoelectron Spectroscopy (XPS) Characterization of the elemental composition and chemical state of intermediates. nih.gov
Resonance Raman (rR) Spectroscopy Vibrational information about intermediates. nih.gov

The combination of these experimental techniques with computational chemistry can provide a comprehensive understanding of reaction intermediates by comparing predicted spectroscopic properties with experimental data. numberanalytics.com

Further Computational Validation of Complex Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms and complementing experimental findings. openaccessjournals.comnih.gov For reactions involving this compound, computational methods can be used to:

Determine Reaction Pathways: Methods like Density Functional Theory (DFT) can be used to calculate the energies of reactants, transition states, and products to identify the most probable reaction mechanism. mdpi.com

Analyze Reaction Phases: The United Reaction Valley Approach (URVA) can partition a reaction path into chemically relevant phases, providing a detailed description of the bond-breaking and bond-forming processes. smu.edu

Study Solvent and Substituent Effects: Computational models can assess the influence of different solvents and substituents on the reaction's energy profile. mdpi.com

Validate Experimental Data: Computational studies can be combined with experimental data, such as kinetic isotope effects, to provide a reliable description of the reaction mechanism, particularly for systems involving transient intermediates like glycosyl cations. rsc.org

By leveraging these computational tools, researchers can gain deeper insights into the intricate details of reactions involving this compound, paving the way for the rational design of new synthetic methodologies.

Q & A

Q. What are the recommended synthetic pathways for Tetraethoxyallene, and how can researchers optimize reaction yields?

this compound synthesis typically involves [describe general methods, e.g., alkoxylation of propargyl derivatives under anhydrous conditions]. To optimize yields:

  • Use kinetic studies to identify rate-limiting steps (e.g., monitoring intermediates via GC-MS or NMR ) .
  • Adjust solvent polarity and catalyst loading systematically, documenting temperature and stoichiometric variables in a controlled design matrix .
  • Validate purity via HPLC or elemental analysis to ensure byproduct minimization .

Q. How should researchers characterize this compound’s structural and electronic properties?

Employ a multi-technique approach:

  • FT-IR and Raman spectroscopy for functional group identification (e.g., C-O and allene stretching modes) .
  • X-ray crystallography for definitive bond-length and angle measurements .
  • DFT calculations (e.g., Gaussian software) to correlate experimental data with theoretical electronic structures .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Refer to safety data sheets (SDS) for flammability and reactivity hazards (e.g., storage under inert gas) .
  • Use fume hoods and explosion-proof equipment during synthesis .
  • Implement emergency response plans, including neutralization protocols for accidental spills .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound?

Contradictions may arise from differing experimental conditions (e.g., solvent effects or catalytic systems). To address this:

  • Conduct isotopic labeling experiments (e.g., 13C^{13}\text{C}-tracing) to track reaction pathways .
  • Perform multivariate statistical analysis to isolate variables contributing to divergent outcomes .
  • Compare findings with computational models (e.g., transition state analysis via DFT) to validate mechanistic hypotheses .

Q. What methodologies are suitable for studying this compound’s reactivity in complex multicomponent systems?

  • Design high-throughput screening setups to test reactivity across diverse substrates .
  • Use in situ spectroscopic monitoring (e.g., ReactIR) to capture transient intermediates .
  • Apply chemometric tools (e.g., PCA) to deconvolute overlapping reaction pathways .

Q. How can researchers ensure reproducibility in this compound-based studies amid variability in reported data?

  • Adopt standardized reporting templates for experimental parameters (e.g., solvent purity, catalyst batch) .
  • Share raw datasets and computational workflows via open-access repositories .
  • Perform interlaboratory validation studies to identify systemic errors .

Methodological and Analytical Guidance

Q. What statistical approaches are recommended for analyzing kinetic data in this compound reactions?

  • Use non-linear regression (e.g., Arrhenius or Eyring plots) to derive activation parameters .
  • Apply error propagation analysis to quantify uncertainty in rate constants .
  • Employ Bayesian inference for probabilistic modeling of competing pathways .

Q. How should researchers structure a manuscript on this compound to meet rigorous journal standards?

  • Follow IMRaD format (Introduction, Methods, Results, Discussion) with emphasis on reproducibility .
  • Include supplementary materials for raw data, spectral copies, and computational inputs .
  • Address ethical guidelines (e.g., data integrity declarations) and conflict-of-interest statements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.